molecular formula C25H29NO5S B8091837 (R)-4-benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one

(R)-4-benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one

Cat. No.: B8091837
M. Wt: 455.6 g/mol
InChI Key: GVUJBZVCKZYXSO-GGAORHGYSA-N
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Description

(R)-4-benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one (CAS: 300355-20-8) is a chiral oxazolidinone derivative with a molecular weight of 455.57 and a purity of 95% . Its structure features a benzyl group at the 4-position, a cyclopentyl substituent, and a methylsulfonylphenyl moiety, with critical (R) and (S) stereochemical configurations at the oxazolidinone and propanoyl positions, respectively . This compound is a key intermediate in the synthesis of florfenicol, a broad-spectrum antibiotic used in veterinary medicine . The stereochemistry of the compound is pivotal for its role in directing the antibacterial activity of the final pharmaceutical product .

Properties

IUPAC Name

(4R)-4-benzyl-3-[(2S)-3-cyclopentyl-2-(4-methylsulfonylphenyl)propanoyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5S/c1-32(29,30)22-13-11-20(12-14-22)23(16-19-9-5-6-10-19)24(27)26-21(17-31-25(26)28)15-18-7-3-2-4-8-18/h2-4,7-8,11-14,19,21,23H,5-6,9-10,15-17H2,1H3/t21-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUJBZVCKZYXSO-GGAORHGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)N3C(COC3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H](CC2CCCC2)C(=O)N3[C@@H](COC3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-4-benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the oxazolidinone class, characterized by a five-membered ring containing an oxygen atom. Its structure includes:

  • A benzyl group
  • A cyclopentyl moiety
  • A methylsulfonyl phenyl substituent

This unique combination contributes to its biological properties and potential efficacy in various therapeutic areas.

Research indicates that this compound exhibits several mechanisms of action:

  • Modulation of RORγ : The compound acts as a modulator of retinoid-related orphan receptor gamma (RORγ), which plays a crucial role in immune responses and inflammation. Modulating RORγ can potentially treat autoimmune diseases and other inflammatory conditions .
  • Antimicrobial Activity : Preliminary studies suggest that oxazolidinones can inhibit bacterial protein synthesis, making this compound a candidate for antimicrobial therapy, especially against resistant strains .
  • Cellular Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancerous cells, likely through mitochondrial pathways similar to other oxazolidinones .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
RORγ ModulationInhibition of pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive bacteria
Apoptosis InductionInduces apoptosis in cancer cell lines

Case Study 1: RORγ Modulation in Autoimmune Diseases

A study evaluated the effects of this compound on murine models of autoimmune disease. Results indicated a significant reduction in disease severity, attributed to the modulation of RORγ activity, leading to decreased levels of inflammatory markers.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound exhibited potent activity against various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to inhibition of bacterial protein synthesis, similar to established oxazolidinone antibiotics.

Case Study 3: Cancer Cell Apoptosis

Research involving human cancer cell lines showed that treatment with the compound led to increased rates of apoptosis. Flow cytometry analysis indicated significant activation of caspase pathways, confirming its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Oxazolidinones are known for their antimicrobial properties, particularly against Gram-positive bacteria. The structure of (R)-4-benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one suggests potential activity against resistant strains due to its unique substituents. Research has shown that modifications in the oxazolidinone structure can enhance antibacterial efficacy, making this compound a candidate for further investigation in drug development.

Case Study : A study published in The Journal of Antibiotics indicated that derivatives of oxazolidinones exhibited significant activity against MRSA (Methicillin-resistant Staphylococcus aureus). The introduction of a methylsulfonyl group, as seen in this compound, may improve solubility and bioavailability, enhancing its therapeutic profile .

Organic Synthesis

Building Block for Synthesis : this compound serves as an essential intermediate in the synthesis of more complex molecules. Its chiral centers make it particularly valuable for synthesizing enantiomerically pure compounds.

Synthetic Applications :

  • Chiral Synthesis : The compound can be utilized in asymmetric synthesis, allowing for the production of chiral drugs that are crucial in pharmacology.
  • Functionalization : It can undergo various chemical reactions such as alkylation and acylation to yield diverse derivatives with potential biological activities.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (R)-4-benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one and Analogues

Compound Molecular Weight Core Structure Key Substituents Stereochemistry Applications
This compound (CAS: 300355-20-8) 455.57 Oxazolidinone Benzyl, cyclopentyl, methylsulfonylphenyl (R), (S) Antibiotic intermediate (florfenicol)
(S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido]-3-methylbutanamide ~650 (estimated) Oxazolidinone + thiazol Isopropylthiazol, ureido, phenylpropanamide (S), (4S,5S) Antimicrobial agent (research phase)
(S)-Isobutyl 2-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido]-3-methylbutanoate ~450 (estimated) Oxazolidinone + thiazol Isobutyl ester, isopropylthiazol (S) Prodrug for antimicrobial activity
(4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide 463.48 Bis-oxazolidinone Sulfonamide, dual oxazolidinone rings (4S) Pharmaceutical intermediate
2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one (CAS: 250255-72-2) 421.49 Triazolone Piperazinyl, methoxyphenyl, oxobutyl Not specified CNS drug intermediate

Detailed Structural and Functional Comparisons

Stereochemical Complexity

The target compound’s (R) and (S) stereochemistry is critical for its role in florfenicol synthesis, as incorrect configurations impair antibiotic efficacy . In contrast, the bis-oxazolidinone compound (Table 1, row 4) has dual (4S) configurations, which stabilize its conformation for sulfonamide-mediated interactions .

Substituent Effects on Bioactivity

  • Methylsulfonylphenyl group: Enhances lipophilicity and target binding in the target compound, similar to the sulfonamide in the bis-oxazolidinone derivative .
  • Piperazinyl group : Present in the triazolone derivative (CAS: 250255-72-2), this group is common in CNS drugs due to its ability to cross the blood-brain barrier .

Research Findings and Implications

Antibacterial Specificity : The target compound’s methylsulfonylphenyl group may confer selective binding to bacterial ribosomal targets, a feature absent in the thiazol-containing analogues .

Metabolic Stability: The bis-oxazolidinone derivative’s dual-ring system improves metabolic stability compared to single-ring oxazolidinones but may reduce solubility .

Preparation Methods

Reaction Conditions:

ParameterValue
SolventDichloromethane
Temperature0–10°C
CatalystsDMAP (1.5 eq), Triethylamine (1.5 eq)
WorkupWashing with NaHCO₃, citric acid, and brine

This step yields the acylated intermediate with retained chirality. The crude product is purified via n-heptane recrystallization.

Introduction of the Methylsulfonylphenyl Group

The 4-(methylsulfonyl)phenyl moiety is introduced through a Suzuki-Miyaura coupling or electrophilic sulfonation. A two-step approach is optimal:

  • Sulfonation : Treating phenylboronic acid with methanesulfonyl chloride in the presence of Pd(PPh₃)₄ generates 4-(methylsulfonyl)phenylboronic acid.

  • Coupling : Reacting the boronic acid with a propanoyl chloride intermediate under palladium catalysis forms the desired propanoyl group.

Stereochemical Control:

  • The (S)-configuration at the propanoyl carbon is achieved using Evans’ syn-selective aldol methodology.

  • Chiral Lewis acids like TiCl₄ coordinate with the oxazolidinone auxiliary, directing facial selectivity.

Final Assembly and Purification

The propanoyl group is conjugated to the oxazolidinone via a nucleophilic acyl substitution. Critical steps include:

  • Activation : Converting the propanoyl acid to its acid chloride using oxalyl chloride.

  • Coupling : Reacting the acid chloride with the oxazolidinone in anhydrous THF at −78°C.

Purification:

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (3:1) removes diastereomeric impurities.

  • Crystallization : Recrystallization from tert-butyl methyl ether ensures >99% enantiomeric excess (ee).

Analytical Characterization

Robust characterization confirms structural and stereochemical integrity:

TechniqueKey Data
¹H NMR δ 7.2–7.4 ppm (benzyl aromatic), δ 4.0–4.5 ppm (oxazolidinone N–CH)
Optical Rotation [α]D²⁵ = −14.5° (c = 5, MeOH)
HPLC Chiralpak AD-H column, 95:5 hexane/isopropanol, retention time = 12.3 min

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve yield and consistency. Key adjustments include:

  • Catalyst Recycling : Fluorous-tagged oxazolidinones enable >90% recovery via solid-phase extraction.

  • Solvent Optimization : Replacing dichloromethane with 2-MeTHF enhances sustainability without compromising yield .

Q & A

Q. Methodological Answer :

  • Reaction Conditions : Use reflux conditions with acetonitrile as the solvent (6 hours, K₂CO₃ as a base), as demonstrated in oxazolidinone syntheses .
  • Purification : Recrystallization from methanol or similar polar solvents improves purity .
  • Catalytic Systems : Consider palladium-based catalysts (e.g., Pd(PPh₃)₄) for stereoselective steps, as seen in analogous oxazolidinone syntheses .

Advanced Question: How can stereochemical integrity be maintained during the synthesis of this compound, given its (R) and (S) configurations?

Q. Methodological Answer :

  • Chiral Auxiliaries : Use Evans oxazolidinone auxiliaries to control stereochemistry during propanoyl group coupling .
  • Analytical Validation : Confirm stereochemistry via ¹H NMR (e.g., δ 1.75–1.82 ppm for cyclopentyl protons) and compare with literature data for analogous compounds .
  • HPLC Chiral Separation : Employ chiral columns (e.g., CHIRALPAK®) to resolve enantiomers if racemization is suspected .

Basic Question: What analytical techniques are critical for characterizing this compound’s structure?

Q. Methodological Answer :

  • ¹H NMR : Key signals include δ 7.07–7.32 ppm (aromatic protons), δ 4.44–4.50 ppm (oxazolidinone ring protons), and δ 1.75–1.82 ppm (cyclopentyl protons) .
  • LC-MS (ESI) : Confirm molecular weight (e.g., observed m/z 470.3 vs. calculated) and fragmentation patterns .
  • FT-IR : Validate carbonyl groups (C=O stretch at ~1750 cm⁻¹) and sulfonyl groups (S=O stretch at ~1350–1150 cm⁻¹) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate modifications at the benzyl or cyclopentyl positions?

Q. Methodological Answer :

  • Substituent Libraries : Synthesize analogs with halogenated benzyl groups (e.g., 4-fluorobenzyl) or smaller cycloalkyl groups (e.g., cyclohexyl) to assess steric/electronic effects .
  • Pharmacological Assays : Test binding affinity to sigma receptors (e.g., Sigma-2) using competitive radioligand assays, as described in oxazolidinone-based ligand studies .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors based on substituent modifications .

Advanced Question: How should researchers address contradictions in biological activity data across different assay systems?

Q. Methodological Answer :

  • Assay Standardization : Use PDSP protocols (e.g., uniform radioligand concentrations, temperature controls) to minimize variability .
  • Cross-Validation : Compare results from cell-based assays (e.g., mammalian cells) and in vitro binding assays to confirm target engagement .
  • Purity Checks : Verify compound purity (>98% via HPLC) to rule out impurities as confounding factors .

Advanced Question: What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • ADME Prediction : Calculate cLogP (lipophilicity) and TPSA (polar surface area) using software like Dotmatics to predict blood-brain barrier permeability .
  • Metabolism Modeling : Use CYP450 interaction modules in Schrödinger Suite to identify potential metabolic hotspots (e.g., sulfonyl group oxidation) .

Advanced Question: How can the compound’s sigma receptor selectivity be experimentally validated?

Q. Methodological Answer :

  • Competitive Binding Assays : Use [³H]-DTG for Sigma-1 and [³H]-RHM-1 for Sigma-2 receptors, with cold ligand displacement to determine Kᵢ values .
  • Functional Assays : Measure cAMP modulation in transfected HEK293 cells to confirm receptor subtype activity .

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